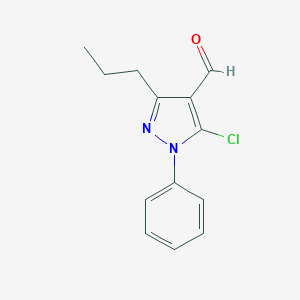

5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-1-phenyl-3-propylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-2-6-12-11(9-17)13(14)16(15-12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHVPNKNEWYHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The reaction proceeds via the in situ generation of the Vilsmeier-Haack reagent (chloromethyleneiminium chloride), which electrophilically attacks the electron-rich C4 position of the pyrazole. Optimal conditions for 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde synthesis involve heating the substrate with 6 equivalents of DMF and 4 equivalents of POCl3 at 120°C for 14 hours , yielding 54% of the target product. Side reactions, such as dehydrochlorination or substitution of hydroxyl groups (e.g., in 1-(2-hydroxyethyl) derivatives), are minimized under these conditions.

Table 1: Optimization of Vilsmeier-Haack Conditions for Selected Pyrazole Derivatives

The propyl group at C3 and phenyl group at N1 contribute to steric hindrance, necessitating prolonged reaction times compared to smaller substituents (e.g., methyl).

Palladium-Catalyzed Cross-Coupling for Intermediate Functionalization

An alternative route involves the synthesis of pyrazole intermediates followed by regioselective functionalization. This method is particularly valuable for introducing aromatic groups at the N1 position.

Suzuki-Miyaura Coupling of Pyrazole Triflates

Multi-Step Functionalization via Chlorination and Alkylation

Chlorination of Pyrazole Carboxylates

A patent-pending method describes the preparation of 5-chloropyrazole derivatives through chlorination of alkyl 1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carboxylates. Although developed for fluoroalkyl analogues, this approach can be adapted for propyl-substituted systems. Reaction of ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate with POCl3 or SOCl2 at elevated temperatures introduces the chloro group at C5, followed by oxidation to the aldehyde.

Alkylation and Formylation Sequence

-

Alkylation : 5-Chloro-1H-pyrazole is alkylated at N1 using iodobenzene under basic conditions to yield 1-phenyl-5-chloro-1H-pyrazole.

-

Propyl Introduction : The C3 position is functionalized via nucleophilic substitution with propyl magnesium bromide.

-

Formylation : The intermediate undergoes Vilsmeier-Haack formylation as described in Section 1.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Limitations of Key Methods

*Estimated from analogous reactions.

The Vilsmeier-Haack method remains the most industrially viable due to its single-step protocol, whereas cross-coupling routes offer greater versatility for structural diversification.

Side Reactions and Byproduct Management

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-methanol.

Substitution: 5-Amino-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex pyrazole derivatives. It is commonly synthesized via the Vilsmeier-Haack reaction, which introduces an aldehyde group into the pyrazole ring. The general procedure involves reacting 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride and dimethylformamide to yield the desired product.

Industrial Production

In industrial settings, the production of 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde is optimized for high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and therapeutic applications.

Antimicrobial Activity

Research indicates that 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

This compound has shown potential in reducing inflammation, as evidenced by studies utilizing models like the carrageenan-induced paw edema model. Its analgesic effects suggest possible applications in pain management therapies .

Antitumor Effects

Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives derived from this compound:

Wirkmechanismus

The mechanism of action of 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The chloro group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Lipophilicity and Bioavailability

- Trifluoromethyl groups (e.g., in C₇H₄ClF₃N₂O) introduce strong electron-withdrawing effects, stabilizing the aldehyde group against nucleophilic attack and extending half-life in biological systems .

Biologische Aktivität

5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde (CAS No. 176387-54-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

Synthesis

The synthesis of 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which allows for the selective formylation of pyrazoles. The process begins with 5-chloro-1H-pyrazole derivatives, followed by reaction with DMF and POCl₃ under controlled conditions. The resulting aldehyde can be purified through recrystallization or chromatography .

Biological Activity

The biological activity of 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde has been investigated in various studies, revealing several significant properties:

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study assessing the antimicrobial efficacy against various bacterial strains, results indicated that it possesses activity comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies have suggested that 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde may exhibit anticancer activity. The compound was shown to induce apoptosis in cancer cell lines, with mechanisms involving the activation of caspase pathways and modulation of cell cycle progression .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Experimental models indicated a reduction in pro-inflammatory cytokines when treated with 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde, suggesting its utility in inflammatory conditions .

The mechanisms underlying the biological activities of 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde are multifaceted:

Enzyme Inhibition

Studies have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to microbial growth and cancer proliferation. For instance, it has been shown to inhibit certain kinases, which play critical roles in cell signaling and proliferation .

Modulation of Signaling Pathways

The compound's ability to modulate signaling pathways associated with inflammation and apoptosis has been highlighted in various studies. This modulation can lead to altered expression levels of genes involved in these processes, thereby contributing to its biological effects .

Case Studies

A series of case studies have illustrated the practical applications of 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde:

- Antimicrobial Efficacy : A study involving clinical isolates from patients revealed that formulations containing this compound showed significant antibacterial activity against resistant strains.

- Cancer Therapeutics : In preclinical trials, the compound was tested on tumor xenografts in mice, demonstrating reduced tumor growth compared to controls.

- Inflammatory Disorders : Clinical evaluations suggested improvements in symptoms for patients with chronic inflammatory diseases when treated with derivatives of this pyrazole .

Q & A

Q. What are the standard synthetic routes for 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-propyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This method yields the aldehyde group at the 4-position, with chlorination occurring at the 5-position . For substituted derivatives, nucleophilic aromatic substitution (e.g., replacing chlorine with aryloxy groups) can be achieved using phenols under basic conditions (K₂CO₃) .

Q. How is the structure of this pyrazole derivative confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, studies reveal a monoclinic crystal system (space group P21/c) with bond lengths and angles consistent with aromatic pyrazole rings and planar aldehyde groups . Complementary techniques include:

Q. What purification methods are effective for isolating high-purity samples?

Recrystallization using ethanol/water mixtures (1:3 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent) are commonly employed. Purity (>97%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What biological activities are associated with this compound?

The aldehyde moiety serves as a key intermediate for synthesizing hydrazide derivatives, which exhibit anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazol (scPTZ) models. Bioactivity correlates with substituent electronic properties (e.g., electron-withdrawing groups enhance potency) .

Q. How do substituents on the pyrazole ring influence reactivity?

The 5-chloro group enhances electrophilicity at the 4-position, facilitating nucleophilic substitutions (e.g., phenoxy group introduction). The 3-propyl chain increases lipophilicity, affecting solubility and crystallinity .

Advanced Research Questions

Q. How can conflicting crystallographic data for pyrazole derivatives be resolved?

Discrepancies in bond angles or packing motifs (e.g., monoclinic vs. orthorhombic systems) arise from substituent steric effects or solvent of crystallization. Use density functional theory (DFT) to model optimized geometries and compare with experimental SC-XRD data. For example, bulky 4-chlorophenoxy groups induce torsional strain, altering dihedral angles by ~5–10° .

Q. What strategies optimize yield in Vilsmeier-Haack reactions?

Q. How do computational models predict the compound’s pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like carbonic anhydrase IX. ADMET predictors (SwissADME) estimate logP (~3.2), suggesting moderate blood-brain barrier penetration, aligning with anticonvulsant activity .

Q. What analytical methods validate stability under varying conditions?

Q. How are regioselectivity challenges addressed in nucleophilic substitutions?

Competing reactions at the 4- vs. 5-positions are mitigated by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.